REACTION_CXSMILES
|
C[N:2]1[CH2:7][CH:6]=[C:5]([C:8](=NO)[CH3:9])[CH2:4][CH2:3]1.C(Cl)(=[O:14])C>C(N(CC)CC)C>[NH:2]1[CH2:7][CH:6]=[C:5]([C:8](=[O:14])[CH3:9])[CH2:4][CH2:3]1
|
Name
|
O-acetyloxime
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)ethanone oxime
|
Quantity
|
7.66 g
|
Type
|
reactant
|
Smiles
|
CN1CCC(=CC1)C(C)=NO
|
Name
|
|
Quantity
|
3.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
6.8 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
were stirred at room temperature overnight under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N1CCC(=CC1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.07 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |